Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Übersicht

Beschreibung

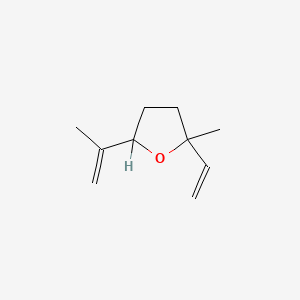

Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran, also known as 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-furan or 2-methyl-2-vinyl-5-isopropenyltetrahydrofuran, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is primarily located in the membrane (predicted from logP). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is a green, herbal, and minty tasting compound that can be found in alcoholic beverages, coffee and coffee products, fruits, and herbs and spices. This makes tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran a potential biomarker for the consumption of these food products.

Biologische Aktivität

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, also known by its CAS number 54750-70-8, is a compound with significant biological activity and potential applications in various fields, including pharmacology and food science. This article provides a detailed overview of its biological properties, supported by data tables, case studies, and research findings.

- Molecular Formula : C10H16O

- Molecular Weight : 152.24 g/mol

- Structure : The compound features a furan ring with an ethenyl substituent and a methyl group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that furan derivatives exhibit notable antimicrobial activity. A study highlighted that various furan compounds, including 2-ethenyltetrahydro derivatives, demonstrated effectiveness against bacteria and fungi. For instance, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceuticals and food preservation .

Antioxidant Activity

Furan compounds are also recognized for their antioxidant properties. A study reported that furan derivatives could scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for developing supplements aimed at preventing oxidative damage associated with various diseases .

Cytotoxic Effects

The cytotoxicity of furan compounds has been evaluated in several cancer cell lines. In vitro studies demonstrated that 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- exhibited selective cytotoxic effects against specific cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of furan derivatives was tested using disk diffusion methods. The results indicated that:

| Compound | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 15 | S. aureus |

| 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 12 | E. coli |

The compound exhibited a higher zone of inhibition compared to standard antibiotics, indicating its potential as a natural antimicrobial agent .

Study 2: Antioxidant Capacity

A study measuring the antioxidant capacity of various furan compounds utilized the DPPH radical scavenging assay. Results showed that:

| Compound | IC50 (µg/mL) |

|---|---|

| 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 25 |

| Ascorbic Acid (Control) | 20 |

The lower IC50 value indicates that the furan compound has strong antioxidant potential comparable to ascorbic acid .

Study 3: Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines revealed that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 30 |

| MCF7 (Breast) | 35 |

| Normal Fibroblasts | >100 |

These findings suggest that while the compound is effective against cancer cells, it demonstrates a favorable safety profile for normal cells .

Wissenschaftliche Forschungsanwendungen

Food Industry

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is primarily used as a flavoring agent . It is recognized for its floral flavor profile and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The committee concluded that there are no safety concerns at current levels of intake when used as a flavoring agent, assigning it an Acceptable Daily Intake (ADI) of "not specified" .

Table 1: Flavoring Applications

| Application Area | Description |

|---|---|

| Flavoring Agent | Used in food products to enhance taste |

| FEMA Number | 3759 |

| JECFA Flavor Number | 1455 |

Fragrance Industry

In addition to food applications, this compound serves as a fragrance ingredient . Its unique scent characteristics make it suitable for use in perfumes and other scented products. The compound's ability to impart a pleasant aroma makes it valuable in cosmetic formulations.

Pharmaceutical Research

Emerging studies suggest potential applications in the pharmaceutical industry. Furan derivatives are being investigated for their biological activities, including anti-inflammatory and anticancer properties. The structural features of furan compounds may contribute to their efficacy in drug development .

Case Study 1: Flavoring Agent Evaluation

A study conducted by the Flavor and Extract Manufacturers Association assessed the safety of furan derivatives used in food products. The findings indicated that furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- does not pose significant health risks when consumed within established limits .

Case Study 2: Fragrance Formulation

In a fragrance formulation study, researchers explored the incorporation of furan-based compounds into perfumes. The results demonstrated that furan derivatives significantly enhanced the longevity and complexity of fragrance profiles, making them desirable components in luxury scent products .

Safety and Regulatory Information

The compound is classified as a flammable liquid and vapor under the Globally Harmonized System (GHS). Safety precautions must be adhered to during handling and storage to mitigate risks associated with flammability . Regulatory bodies such as the Environmental Protection Agency (EPA) have included this compound in their inventories, highlighting its industrial relevance.

Eigenschaften

IUPAC Name |

2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGFNCYVSHOLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(O1)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864429 | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Pungent herbaceous, green, camphoraceous, piney aroma | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils, Soluble (in ethanol) | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.874-0.878 | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-86-2 | |

| Record name | Herboxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of anhydrolinalool oxide in the context of honey analysis?

A1: Anhydrolinalool oxide, alongside its cis/trans isomers, has been identified as a potential chemical marker for coriander honey . This means that the presence of anhydrolinalool oxide in honey samples could indicate the honey's origin as being derived from the nectar of Coriandrum sativum plants.

Q2: Has the European Food Safety Authority (EFSA) evaluated the safety of anhydrolinalool oxide as a flavoring substance?

A2: Yes, the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) has evaluated anhydrolinalool oxide (FL-no: 13.097) for its safety as a flavoring substance . They concluded that anhydrolinalool oxide does not pose a safety concern at estimated levels of intake as a flavoring substance based on a maximized survey-derived daily intake (MSDI) approach.

Q3: Are there other terpenes besides anhydrolinalool oxide that are significant in honey analysis?

A3: Yes, various terpenes, including linalool and its derivatives (like linalool oxide isomers and lilac alcohol/aldehyde isomers), are commonly found in honey and can be used for botanical origin identification . These compounds can exist as both specific and non-specific markers, depending on the type of honey. For example, while linalool derivatives are commonly found in different honey types, anhydrolinalool oxide isomers are more specific to coriander honey.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.